molecular formula C5H10O4 B100109 5-deoxy-L-ribose CAS No. 18555-65-2

5-deoxy-L-ribose

Cat. No. B100109
CAS RN: 18555-65-2
M. Wt: 134.13 g/mol
InChI Key: WDRISBUVHBMJEF-LMVFSUKVSA-N
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Description

5-deoxy-L-ribose is a derivative of the ribose sugar where the 5-hydroxyl group is absent. This structural modification gives it unique properties and makes it a subject of interest in the synthesis of various analogs that can be used in biochemical and pharmaceutical applications. The papers provided discuss different synthetic approaches and derivatives of 5-deoxy-L-ribose, highlighting its versatility in chemical synthesis .

Synthesis Analysis

The synthesis of 5-deoxy-L-ribose and its derivatives is a key area of research. In one study, the compound methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-DL-lyxo-furanoside was synthesized through the Birch reduction of 2-methyl-3-furoic acid . Another research paper describes the preparation of a precursor to a hydroxymethylene analog of d-ribose 5-phosphate, which is a 5-deoxy-5-(dihydroxyphosphinoyl)hydroxymethyl derivative, highlighting the potential for creating phosphate analogs . Additionally, a stereospecific synthesis of L-deoxyribose was achieved using inexpensive D-galactose, demonstrating an efficient route to obtain L-deoxyribose and its ribosides .

Molecular Structure Analysis

The molecular structure of 5-deoxy-L-ribose is characterized by the absence of the 5-hydroxyl group, which is typically present in ribose. This structural difference is crucial for the synthesis of various analogs and derivatives. The papers discuss compounds where the 5-deoxy structure has been modified further, such as the introduction of a hydroxymethyl group or the creation of isopropylidene derivatives . These modifications can significantly alter the reactivity and interaction of the sugar with other molecules.

Chemical Reactions Analysis

The chemical reactivity of 5-deoxy-L-ribose derivatives is explored through various reactions. For instance, the synthesis of ribofuranoside derivatives involves the use of Birch reduction, a method that can reduce aromatic rings to cyclohexadienes . The preparation of phosphate analogs involves the incorporation of a phosphonic acid residue, which can mimic the function of natural phosphates in biochemical pathways . The stereospecific synthesis of L-deoxyribose and its ribosides involves key steps such as deoxygenation and inversion of hydroxy groups, which are critical for the formation of the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-deoxy-L-ribose and its derivatives are influenced by their molecular structure. The absence of the 5-hydroxyl group and the introduction of other functional groups can affect properties such as solubility, reactivity, and the ability to form bonds with other molecules. These properties are essential for the potential use of these compounds in medicinal chemistry and as tools in molecular biology. The papers do not provide explicit details on the physical properties but focus on the synthesis and potential applications of the derivatives .

Scientific Research Applications

Biosynthesis and Enzymatic Activity

5-deoxy-L-ribose is significant in the field of biosynthesis, especially in the study of enzymes like 2-deoxy-d-ribose 5-phosphate aldolase (DERA). DERA is crucial for the synthesis of 2-deoxysugars, which have a wide range of applications, including drug manufacturing. Innovations in enzyme activity, especially through mutation and whole-cell transformation strategies, have led to significant improvements in the yield of 2-deoxy-d-ribose, demonstrating its potential for large-scale production. Additionally, these advances have also facilitated the efficient production of other sugars like 2-deoxy-d-altrose, 2-deoxy-l-xylose, and 2-deoxy-l-ribose (Li et al., 2015).

Synthetic Methods and Applications

The synthesis of 2-deoxy-L-ribose, a key intermediate in the synthesis of L-nucleosides, has been a subject of extensive research. Various synthetic methods have been developed and refined, utilizing starting materials such as L-arabinose, D-xylose, D-galactose, L-ascorbic acid, and D-glucono-1,4-lactone. The progress in these synthetic methods underscores the importance of 5-deoxy-L-ribose in the synthesis of complex molecules (You, 2007).

Industrial Biocatalyst Applications

5-deoxy-L-ribose is relevant in the context of industrial biocatalysts like DERA, which is involved in forming C–C bonds to generate multiple chiral centers. This makes it an important route for producing key chiral compounds. Despite challenges like low activity and poor stability, advancements in biotechnology, including the cloning of new DERAs from extremophilic microorganisms and rational design engineering, have significantly enhanced the practical applications of DERA in large-scale production (Fei et al., 2017).

Catalytic Activity and Enzyme Mimics

Research has also explored the catalytic activity of polymers containing ribose rings, highlighting the potential of 5-deoxy-L-ribose and its derivatives in enzyme mimicry. These polymers have demonstrated the ability to catalyze a variety of reactions, including the hydrolysis and esterification of substrates, attributing their catalytic activity to the vic-cis-diols of riboses on polymer chains. This attribute showcases the biochemical significance and potential applications of 5-deoxy-L-ribose in mimicking enzyme activities (Han et al., 2003).

Safety And Hazards

5-Deoxy-L-ribose can be harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing gas/fumes/vapour/spray .

Future Directions

The future of 5-deoxy-L-ribose lies in its potential applications in the pharmaceutical industry . It is an ideal starting material for synthesizing L-nucleosides analogues, an important class of antiviral drugs . Furthermore, the biotechnological production of L-ribose has gained considerable attention, as it exhibits many merits over the chemical approaches .

properties

IUPAC Name

(2S,3S,4S)-2,3,4-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRISBUVHBMJEF-LMVFSUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595358
Record name 5-Deoxy-L-ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-deoxy-L-ribose

CAS RN

18555-65-2
Record name 5-Deoxy-L-ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
K Mori, H Kikuchi - Liebigs Annalen der Chemie, 1989 - Wiley Online Library
A New Synthesis of (â•’)â•’Biopterin Employing 5â•’Deoxyâ•’Lâ•’ribose as a Key Int Page 1 K. Mori, €1. Kikuchi A New Synthesis of (-)-Biopterin Employing 5-Deoxy-~-ribose as …
M Matulová, V Bílik - CHEMICAL PAPERS-CHEMICKE ZVESTI, 1992 - chempap.org
… , 5-deoxy-L-arabinose, and 5-deoxy-L-ribose in acyclic hydrated form enter binuclear … , whilst that of D-erythrose and 5-deoxy-L-ribose sickle. Molybdate complexes of respective …
Number of citations: 12 chempap.org
JB Behr, C Chevrier, A Defoin, C Tarnus, J Streith - Tetrahedron, 2003 - Elsevier
… Pyrrolidine amino-sugars, cyclic iminoalditols as well as linear aminoalditols in 4-amino-l-erythrose and 4-amino-5-deoxy-l-ribose series were synthesised by asymmetric hetero-Diels–…
Number of citations: 50 www.sciencedirect.com
ME Jung, Y Xu - Tetrahedron Letters, 1997 - Elsevier
Interconversion of the ends of d-ribose 2 afforded in 6 steps and 45% overall yield l-ribose 1, from which 2-deoxy l-ribose 12 was easily prepared. In addition, the inexpensive l-…
Number of citations: 68 www.sciencedirect.com
V Bílik, J Alföldi, E Soókyová - Chemical Papers, 1984 - chempap.org
… In aqueous solutions D-erythrose, D-threose, 5-deoxy-L-ribose, and 5-deoxy-L-arabinose … complexes of D-erythrose and 5-deoxy-L-ribose involve interaction with the hydroxyl groups at …
Number of citations: 8 chempap.org
AM Fernandez, L Duhamel - The Journal of Organic Chemistry, 1996 - ACS Publications
… novel attractive syntheses of L-biopterin were described, employing less expensive ethyl (S)-lactate11 or D-ribose12 as starting materials; the key intermediate is then 5-deoxy-L-ribose (…
Number of citations: 20 pubs.acs.org
V Bilik, L Petrus, L Stankovic, K Linek - Chemical Papers, 1978 - chempap.org
5-Deoxy-L-ribose, 6-deoxy-L-talose, 6-deoxy-D-talose, and 7-deoxy-L-glycero-L-taloheptose were prepd. by molybdate catalyzed epimerization of the corresponding epimeric aldoses. …
Number of citations: 15 chempap.org
J Königstein, V Bílik - CHEMICAL PAPERS-CHEMICKE ZVESTI, 1992 - chempap.org
… dehydration products of D-erythrose, D-threose, 5-deoxy-L-ribose, 5-deoxy-L-arabinose, and DL-… On the other hand, transformations of 5-deoxy-L-ribose and 5-deoxy-L-arabinose were …
Number of citations: 0 chempap.org
JR Snyder, AS Serianni - Carbohydrate research, 1988 - Elsevier
The anomerization of 5-deoxy-l-pentoses (1–4) and 5-O-methyl-d-pentoses (5–8) in aqueous solution has been studied by 13 C saturation-transfer nmr (st-nmr) spectroscopy, using …
Number of citations: 14 www.sciencedirect.com
Y Xu - 1998 - search.proquest.com
… b) For a conceptually different synthesis of 5-deoxy-L-ribose from D-ribose, see: Mori, K.: Kikuchi, H. Liebigs Ann. …
Number of citations: 2 search.proquest.com

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